molecular formula C8H13N3O B3003853 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine CAS No. 944899-20-1

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine

Cat. No. B3003853
M. Wt: 167.212
InChI Key: NBKZZZDUDHMOMG-UHFFFAOYSA-N
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Description

The compound "2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry and as antifolates with antineoplastic activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including the condensation of urea or N-methylurea with aldehydes. For instance, the synthesis of 2-hydroxy-5-phenylpyrimidines and their N-methyl derivatives can be achieved through a novel modification of the principal pyrimidine synthesis, which involves the condensation of urea or N-methylurea with 3-imino-2-phenylpropionaldehyde or its derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using experimental techniques such as FT-IR, FT-Raman, and NMR spectroscopy, as well as theoretical methods like density functional theory (DFT). For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has been investigated using both experimental and theoretical techniques, revealing the coherence between theoretical and experimental values for various spectroscopic insights .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo thermal rearrangement when heated in triethylamine, leading to the formation of N-methyl-2(or 4)-oxopyrimidines. The rearrangement of 2-methoxypyrimidines shows a rectilinear relationship to the σ values for p-substituted phenyl groups, indicating the intermolecular and ionic nature of such rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by their crystal structure, vibrational spectroscopy, and electronic properties. For instance, the crystal structure of lipophilic antifolates such as 2,4-diamino-5-(n-hexyl)-6-methylpyrimidine and its analogs have been determined, showing differences in the conformation of the alkyl chain and the formation of hydrogen-bonded frameworks or sheets . The electronic properties, including HOMO and LUMO energies, dipole moment, polarizability, and hyperpolarizability, can be calculated using quantum chemical calculations, providing insights into the charge transfer within the molecule and its potential biological activity .

Scientific Research Applications

Catalytic Applications

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine and its derivatives have been explored for their role in catalytic processes. Studies show that complexes formed with this compound can act as effective catalysts for methoxycarbonylation of olefins, converting them into linear and branched esters. This process is significant in industrial chemistry for the production of various chemicals and materials (Zulu, Nyamato, Tshabalala, & Ojwach, 2020). Additionally, related palladium complexes have been studied for selective ethylene dimerization, indicating the compound's potential in polymer production and processing (Nyamato, Ojwach, & Akerman, 2015).

Structural and Molecular Studies

Research into the structural and molecular characteristics of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine derivatives has been extensive. Crystal and molecular structures of related compounds have been analyzed, providing insights into their chemical properties and potential applications in various fields, such as pharmaceuticals (Richter et al., 2023). Studies on hydrogen bonding and pi-stacked chains in these compounds reveal their potential in forming stable molecular structures, which could be beneficial in drug design and material science (Glidewell, Low, Melguizo, & Quesada, 2003).

Supramolecular Chemistry

In the field of supramolecular chemistry, the compound and its analogs have been synthesized and characterized, highlighting their role in forming bifunctional aromatic N-heterocycles. These structures are important for developing new materials and drugs due to their unique hydrogen-bonding capabilities (Aakeröy, Schultheiss, Desper, & Moore, 2007).

DNA Interaction Studies

Some studies have focused on the interaction of related compounds with DNA. Cu(II) complexes of tridentate ligands, including variants of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine, have shown promising results in DNA binding and nuclease activity, which can have implications in cancer research and therapy (Kumar et al., 2012).

Pharmaceutical Research

Research also extends to pharmaceutical applications, where derivatives of this compound are investigated for their potential use in drug synthesis and as components of therapeutic agents. This includes studies on their antimicrobial and antidiabetic properties, which are vital in addressing global health challenges (S. G, D. K, S. P, & B. N, 2023).

Corrosion Inhibition

Another significant application is in the field of materials science, particularly as corrosion inhibitors. Compounds like 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde, a derivative of the primary compound, have shown high efficiency in preventing corrosion of metals, which is crucial in industrial maintenance and longevity of materials (Kumar, Yadav, & Singh, 2017).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-8(12-2)11-7(10-6)3-4-9/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKZZZDUDHMOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine

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